molecular formula C24H23NO3 B11412665 N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11412665
M. Wt: 373.4 g/mol
InChI Key: YSXOTBGXQFGULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Acetamide Formation: The acetamide moiety can be formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

    Furan-2-ylmethyl Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, acetic anhydride, acetyl chloride, and various bases.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic applications.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces.

    Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide: Lacks the furan-2-ylmethyl group.

    N-benzyl-2-(benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide: Lacks the dimethyl groups on the benzofuran ring.

    N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-acetamide: Lacks the furan-2-ylmethyl group.

Uniqueness

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of both the benzofuran and furan moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C24H23NO3/c1-17-11-18(2)24-20(16-28-22(24)12-17)13-23(26)25(15-21-9-6-10-27-21)14-19-7-4-3-5-8-19/h3-12,16H,13-15H2,1-2H3

InChI Key

YSXOTBGXQFGULV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)N(CC3=CC=CC=C3)CC4=CC=CO4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.